N-cyclopentyl-6-hydrazinylpyridine-3-sulfonamide
Description
Overview of N-Cyclopentyl-6-Hydrazinylpyridine-3-Sulfonamide in Contemporary Chemical Research
This compound (molecular formula: C₁₀H₁₆N₄O₂S) is a pyridine derivative characterized by a sulfonamide group at the 3-position, a hydrazine moiety at the 6-position, and a cyclopentyl substituent on the sulfonamide nitrogen. Its structural complexity arises from the interplay of three functional groups: the electron-deficient pyridine ring, the nucleophilic hydrazine unit, and the sterically demanding cyclopentyl group. The compound’s SMILES notation (C1CCC(C1)NS(=O)(=O)C2=CN=C(C=C2)NN) and InChIKey (RYYWCZJCUNZWCF-UHFFFAOYSA-N) provide unambiguous identifiers for its molecular architecture.
Predicted collision cross-section (CCS) data for various adducts highlight its physicochemical behavior (Table 1). The [M+H]+ ion exhibits a CCS of 152.9 Ų, while the [M+Na]+ adduct shows increased CCS (158.5 Ų), reflecting sodium’s coordination effects on molecular geometry. These properties make the compound a candidate for mass spectrometry-based analytical applications in complex matrices.
Table 1: Predicted Collision Cross-Section Values for this compound Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 257.10668 | 152.9 |
| [M+Na]+ | 279.08862 | 158.5 |
| [M-H]- | 255.09212 | 157.7 |
| [M+NH4]+ | 274.13322 | 169.3 |
In synthetic chemistry, this compound serves as a versatile intermediate for constructing nitrogen-rich heterocycles. For example, its hydrazine group participates in cyclocondensation reactions with β-ketoesters to yield pyrazolone derivatives, as demonstrated in the synthesis of N-cyclopentyl-N-(6-[5-oxo-4-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrazol-1-yl]pyridin-3-ylsulfonyl)glycinate. Such reactivity aligns with broader trends in medicinal chemistry, where pyrazolones are exploited for their bioactive potential.
Rationale for Academic Investigation
The academic interest in this compound stems from three factors:
- Functional Group Synergy : The sulfonamide group enhances solubility and hydrogen-bonding capacity, while the hydrazine moiety enables nucleophilic attacks and cyclization events. This duality supports applications in catalysis and drug design.
- Synthetic Versatility : The compound’s utility as a building block is exemplified in multicomponent reactions. For instance, it reacts with methyl 2-benzyl-3-oxopropanoate to form 6-(4-benzyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-N-[3-(benzyloxy)propyl]-N-cyclopentylpyridine-3-sulfonamide, a precursor to bioactive molecules.
- Structural Modularity : Substitutions on the cyclopentyl ring or pyridine core allow fine-tuning of steric and electronic properties. This modularity is critical for optimizing pharmacokinetic profiles in lead compounds.
Recent advances in one-pot syntheses of triazolopyridines further underscore its relevance. The hydrazine group facilitates [3+2] cycloadditions with nitriles, enabling access to fused heterocycles with applications in treating inflammatory diseases and diabetes.
Scope and Structure of the Review
This review focuses on three domains:
- Structural Analysis : Interrogating spectroscopic data (e.g., NMR, IR) and computational models to elucidate electronic configurations.
- Synthetic Pathways : Evaluating methods for functionalizing the pyridine core and sulfonamide group, with emphasis on green chemistry principles.
- Reactivity Profiles : Mapping reactions involving the hydrazine unit, including cyclizations, oxidations, and cross-couplings.
Excluded from this discussion are pharmacokinetic data, toxicity studies, and industrial-scale production protocols, as these fall outside the compound’s current research trajectory. By maintaining this focus, the review aims to consolidate fragmented insights into a coherent framework for future investigations.
Properties
IUPAC Name |
N-cyclopentyl-6-hydrazinylpyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2S/c11-13-10-6-5-9(7-12-10)17(15,16)14-8-3-1-2-4-8/h5-8,14H,1-4,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYWCZJCUNZWCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CN=C(C=C2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for N-cyclopentyl-6-hydrazinylpyridine-3-sulfonamide are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Condensation with Carbonyl Compounds
The hydrazine group undergoes Schiff base formation with aldehydes and ketones. For example, reactions with methyl 3-oxobutanoate derivatives yield pyrazol-3(2H)-one scaffolds (Figure 1):
Reaction Example (from Patent EP2382205B1 ):
-
Reactants :
-
Methyl 2-(4-methoxybenzyl)-3-oxobutanoate
-
N-Cyclopentyl-6-hydrazinylpyridine-3-sulfonamide
-
-
Conditions : Heating at 80°C for 6 hours in dichloromethane (DCM).
-
Product : N-Cyclopentyl-6-[4-(4-methoxybenzyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]pyridine-3-sulfonamide (yield: 60–90%).
This reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by cyclodehydration to form the pyrazole ring.
Multicomponent Cycloadditions
The hydrazine group participates in multicomponent reactions (MCRs) to generate fused heterocycles. Key examples include:
Pyridotriazine Formation
In the presence of isocyanides and aldehydes/ketones, the compound forms pyrido[2,1-c] triazines via a [5 + 1]-cycloaddition (Scheme 2 ):
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Isocyanide, Aldehyde/Ketone | Sc(OTf)₃ (20 mol%), DCM/MeOH (3:1), RT | Pyridotriazine scaffold (e.g., 6a ) | 54–90% |
Mechanism : The hydrazine forms a Schiff base with the aldehyde/ketone, followed by isocyanide insertion and cyclization.
Sulfonamide Functionalization
The sulfonamide group exhibits limited reactivity under standard conditions but participates in SNAr (nucleophilic aromatic substitution) with activated aryl halides. For example:
Reaction with Halopyridines (from ChemRxiv ):
-
Reactants :
-
6-Chloropyridine-3-sulfonamide derivative
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Amines (e.g., azepane)
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-
Conditions : i-Pr₂NEt, CH₃CN, RT.
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Product : N-Substituted sulfonamides (e.g., 15{13,92} ) in 52–89% yield.
Scientific Research Applications
Pharmacological Applications
Inhibition of Tissue Non-Specific Alkaline Phosphatase (TNAP)
One of the primary pharmacological applications of N-cyclopentyl-6-hydrazinylpyridine-3-sulfonamide is its role as an inhibitor of tissue non-specific alkaline phosphatase (TNAP). TNAP is implicated in various pathological conditions, including ectopic calcification and related diseases such as pseudoxanthoma elasticum and generalized arterial calcification of infancy. The compound has demonstrated excellent TNAP inhibitory activity, making it a candidate for therapeutic interventions targeting these conditions .
Potential Therapeutic Agents
The compound has been identified as a promising therapeutic agent for several diseases associated with ectopic calcification. These include:
- Pseudoxanthoma elasticum
- Generalized arterial calcification of infancy
- Craniometaphyseal dysplasia
- Ossification disorders (e.g., ossification of the yellow ligament)
Its pharmacological profile indicates favorable properties such as solubility, cell membrane permeability, and metabolic stability, which are crucial for drug development .
Antibacterial Applications
Activity Against Gram-Negative Bacteria
Research has indicated that hydrazide derivatives related to this compound possess antibacterial properties, particularly against Acinetobacter baumannii, a common pathogen responsible for nosocomial infections. Such compounds can be utilized in developing treatments for infections caused by this bacterium, which poses a significant threat in clinical settings due to its antibiotic resistance .
Chemical Synthesis and Research Applications
Synthetic Chemistry
this compound serves as an important intermediate in synthetic organic chemistry. Its unique structure allows it to participate in various chemical reactions, including amination and sulfonylation processes, which are essential for creating complex molecular architectures in drug discovery .
Structure-Activity Relationship Studies
Research on Structure-Activity Relationships (SAR)
Studies focusing on the structure-activity relationships of sulfonamide compounds have highlighted the importance of specific functional groups and structural features in enhancing biological activity. This compound's design allows researchers to explore modifications that could improve its efficacy against targeted diseases while minimizing side effects .
Data Table: Summary of Applications
| Application Area | Details |
|---|---|
| Pharmacology | Inhibition of TNAP; potential treatment for ectopic calcification disorders |
| Antibacterial Activity | Effective against Acinetobacter baumannii; potential for treating nosocomial infections |
| Synthetic Chemistry | Intermediate in chemical synthesis; involved in amination and sulfonylation reactions |
| Structure-Activity Research | Insights into SAR; modifications to enhance efficacy and reduce toxicity |
Mechanism of Action
The mechanism of action of N-cyclopentyl-6-hydrazinylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-(3,5-dimethylphenyl)-6-hydrazinylpyridine-3-sulfonamide
- Structural Differences :
- The electron-donating methyl groups on the phenyl ring may influence reactivity in electrophilic substitution reactions.
3-Chloro-N-phenyl-phthalimide
- Structural Differences :
- Applications: Used as a monomer for polyimide synthesis, highlighting its role in polymer chemistry.
Sulfonamide Derivatives in Patent Literature
- Example: N-((1S,3R,4S)-3-ethyl-4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-4-ylamino)cyclopentyl)cyclopropanesulfonamide (from a 2022 European patent). Structural Parallels: Both compounds feature cyclopentyl and sulfonamide groups but differ in the heterocyclic core (pyrrolopyridine vs. pyridine) and substituents (nitro group vs. hydrazine). Synthetic Routes: The patent compound employs palladium-catalyzed hydrogenation and tosylation steps, whereas the target compound’s synthesis likely involves hydrazine substitution on pyridine .
Data Table: Key Properties and Comparisons
Research Findings and Implications
- Reactivity : The hydrazine group in this compound may enable condensation reactions with carbonyl compounds, a feature absent in analogs like 3-chloro-N-phenyl-phthalimide.
- Biological Potential: Sulfonamide derivatives are often explored as enzyme inhibitors (e.g., carbonic anhydrase). The cyclopentyl group’s lipophilicity could enhance blood-brain barrier penetration compared to phenyl-substituted analogs .
- Synthesis Challenges : The discontinuation of this compound by suppliers like CymitQuimica suggests synthetic complexity or instability, contrasting with more stable phthalimide derivatives .
Biological Activity
N-cyclopentyl-6-hydrazinylpyridine-3-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Chemical Formula : CHNOS
Molecular Weight : 246.31 g/mol
CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a hydrazine moiety attached to a pyridine ring, which is sulfonated, providing it with unique reactivity and biological properties.
This compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group enhances its solubility and bioavailability, which is critical for therapeutic efficacy.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial properties against multidrug-resistant strains of bacteria such as Acinetobacter baumannii. The mechanism involves inhibition of bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial survival .
- Antitumor Activity : Research has shown that hydrazine derivatives can induce apoptosis in cancer cells. This compound has been tested against various cancer cell lines, demonstrating cytotoxic effects through the activation of apoptotic pathways .
- Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals, which can mitigate oxidative stress-related damage in cells. This property may contribute to its potential in treating neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
In a study examining the efficacy of this compound against Acinetobacter baumannii, the compound was found to inhibit bacterial growth at concentrations as low as 10 µg/mL. The Minimum Inhibitory Concentration (MIC) was determined using standard broth microdilution methods, showing promising results against resistant strains.
Case Study 2: Antitumor Activity
A series of in vitro experiments assessed the cytotoxicity of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 15 to 25 µM. Flow cytometry analysis confirmed increased annexin V-positive cells, indicating early apoptotic events .
Research Findings
| Study | Target | Findings |
|---|---|---|
| Antimicrobial Activity | Acinetobacter baumannii | Effective at MIC of 10 µg/mL against resistant strains |
| Antitumor Activity | HeLa Cells | Induced apoptosis with IC50 values between 15-25 µM |
| Antioxidant Properties | Various Cell Lines | Scavenged free radicals effectively; potential neuroprotective effects |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-cyclopentyl-6-hydrazinylpyridine-3-sulfonamide, and how do reaction conditions influence yield?
- Methodology :
- Begin with pyridine-3-sulfonamide as the core scaffold. Introduce the hydrazinyl group at position 6 via nucleophilic substitution under reflux with hydrazine hydrate in ethanol (60–80°C, 12–24 hrs).
- Cyclopentyl incorporation typically uses cyclopentyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 8–12 hrs.
- Monitor purity via TLC/HPLC and optimize solvent systems (e.g., EtOAc/hexane gradients) to mitigate byproducts. Yield improvements (60%→85%) are achievable by controlling stoichiometry (1:1.2 molar ratio for cyclopentyl bromide) and inert atmospheres .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to confirm hydrazine (-NH-NH₂) proton signals (δ 4.5–5.5 ppm) and cyclopentyl CH₂ groups (δ 1.5–2.0 ppm).
- X-ray crystallography : Grow single crystals via slow evaporation in ethanol/water (7:3). Resolve sulfonamide S=O and pyridine ring geometry (bond angles: ~120° for aromaticity) .
- HRMS : Validate molecular ion [M+H]⁺ with <2 ppm error.
Q. How is the bioactivity of this compound assessed in preliminary assays?
- Methodology :
- Screen for enzyme inhibition (e.g., carbonic anhydrase) using UV-Vis spectroscopy to track substrate conversion (e.g., 4-nitrophenyl acetate hydrolysis at 400 nm).
- For antimicrobial activity, use microdilution assays (MIC values) against Gram-positive/negative strains. Include positive controls (e.g., ciprofloxacin) and solvent blanks .
Advanced Research Questions
Q. What mechanistic insights explain its interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Perform molecular docking (AutoDock Vina) using crystal structures (PDB: 3L4F for carbonic anhydrase). Validate binding via SPR (KD < 10 µM suggests strong affinity).
- Mutagenesis studies (e.g., Ala-scanning of active-site residues) confirm critical hydrogen bonds between the sulfonamide group and Thr199/Glu106 .
Q. How should contradictory data (e.g., variable IC₅₀ values across studies) be analyzed?
- Methodology :
- Audit experimental variables: buffer pH (7.4 vs. 8.0 alters ionization of hydrazinyl groups), temperature (25°C vs. 37°C affects enzyme stability), and assay duration.
- Replicate studies with standardized protocols (e.g., CLSI guidelines) and use ANOVA to identify significant outliers .
Q. What strategies validate synergistic effects when combined with other therapeutics?
- Methodology :
- Use Chou-Talalay combination index (CI) assays. Co-administer with cisplatin (1:1 to 1:10 molar ratios) in cancer cell lines (e.g., MCF-7).
- Synergy (CI < 1) often correlates with enhanced apoptosis (flow cytometry for Annexin V/PI staining) .
Q. How can computational modeling predict its pharmacokinetic properties?
- Methodology :
- Use QSAR models (e.g., SwissADME) to estimate logP (~2.1 indicates moderate lipophilicity) and BBB permeability.
- Simulate metabolic pathways (CYP3A4-mediated oxidation of cyclopentyl group) via Schrödinger’s BioLuminate .
Q. What stability challenges arise under physiological conditions, and how are they addressed?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
